molecular formula C8H9BO4S B12955037 (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid

(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid

Cat. No.: B12955037
M. Wt: 212.04 g/mol
InChI Key: COKUIPWTJCNLTG-UHFFFAOYSA-N
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Description

(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid is a boronic acid derivative that features a unique structure combining a thiophene ring with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid typically involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and boronic acid esters.

Scientific Research Applications

(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound participates in transmetalation, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

Molecular Formula

C8H9BO4S

Molecular Weight

212.04 g/mol

IUPAC Name

(2,2-dioxo-1,3-dihydro-2-benzothiophen-5-yl)boronic acid

InChI

InChI=1S/C8H9BO4S/c10-9(11)8-2-1-6-4-14(12,13)5-7(6)3-8/h1-3,10-11H,4-5H2

InChI Key

COKUIPWTJCNLTG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CS(=O)(=O)C2)C=C1)(O)O

Origin of Product

United States

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